molecular formula C20H23N5O7S2 B13408330 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13408330
M. Wt: 509.6 g/mol
InChI Key: CQQOTVOIZVQRRM-AKZFGVKSSA-N
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Description

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a carboxylic acid group. It is known for its potential use in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the amino group, and the formation of the bicyclic structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological activities and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but differs in the functional groups and biological activity.

    Cephalosporin: Another antibiotic with a similar core structure but different side chains and spectrum of activity.

    Carbapenem: A broad-spectrum antibiotic with a similar bicyclic structure but different resistance mechanisms.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile molecule for research and development.

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to as BDBM88962, is a complex thiazole-based molecule with notable biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of BDBM88962 includes a thiazole moiety which is known for its biological significance. The molecular formula is C16H17N9O5S2C_{16}H_{17}N_{9}O_{5}S^{2} with a molecular weight of approximately 479.49 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

BDBM88962 has demonstrated significant antimicrobial properties against various pathogens. The presence of the thiazole ring enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans42

Research indicates that derivatives of thiazole exhibit varying degrees of activity depending on their structural modifications. For instance, compounds with electron-withdrawing groups tend to enhance antibacterial activity against Pseudomonas aeruginosa and Candida species due to improved interaction with microbial targets .

Anticancer Activity

The anticancer potential of BDBM88962 has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. The thiazole moiety is crucial for its activity, with studies indicating that modifications can significantly alter potency.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
A431 (epidermoid carcinoma)23.30
Jurkat (T-cell leukemia)<10
HT29 (colorectal carcinoma)15.00

The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, with certain configurations leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Burnham Center for Chemical Genomics evaluated BDBM88962 against various bacterial strains, revealing a promising profile with low MIC values indicating potent antibacterial effects .
  • Cytotoxicity Profile : In a comparative study involving multiple thiazole derivatives, BDBM88962 exhibited superior cytotoxicity against A431 cells compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

Properties

Molecular Formula

C20H23N5O7S2

Molecular Weight

509.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H23N5O7S2/c1-5-9-7-33-17-13(16(28)25(17)14(9)18(29)30)23-15(27)12(10-8-34-19(21)22-10)24-31-6-11(26)32-20(2,3)4/h5,8,13,17H,1,6-7H2,2-4H3,(H2,21,22)(H,23,27)(H,29,30)/b24-12+/t13-,17-/m1/s1

InChI Key

CQQOTVOIZVQRRM-AKZFGVKSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Origin of Product

United States

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